molecular formula C12H17NO B3031516 N-tert-Butyl-4-methylbenzamide CAS No. 42498-32-8

N-tert-Butyl-4-methylbenzamide

Cat. No. B3031516
M. Wt: 191.27 g/mol
InChI Key: BHVOUXZTZXPBQA-UHFFFAOYSA-N
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Patent
US07989461B2

Procedure details

To a solution of p-toluoyl chloride (34.2 ml, 259 mmol) in DCM (250 ml), charged to a 500 mL round bottom, t-butylamine (57.3 ml, 543 mmol) was added slowly at 0° C. The reaction mixture was stirred at 0° C. for 45 min. The reaction mixture was then partioned between additional DCM and water. The organic layer was then washed with water 2 and brine. The organic layer was then dried over magnesium sulfate and concentrated under vacuum to give a white solid N-tert-butyl-4-methylbenzamide (47.07 g, 95.1% yield). MS (M+H)+ 192.
Quantity
34.2 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
57.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([C:7](Cl)=[O:8])=[CH:3][CH:2]=1.[C:11]([NH2:15])([CH3:14])([CH3:13])[CH3:12].O>C(Cl)Cl>[C:11]([NH:15][C:7](=[O:8])[C:4]1[CH:5]=[CH:6][C:1]([CH3:10])=[CH:2][CH:3]=1)([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
34.2 mL
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)Cl)C
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
57.3 mL
Type
reactant
Smiles
C(C)(C)(C)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was then washed with water 2 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)(C)(C)NC(C1=CC=C(C=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 47.07 g
YIELD: PERCENTYIELD 95.1%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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